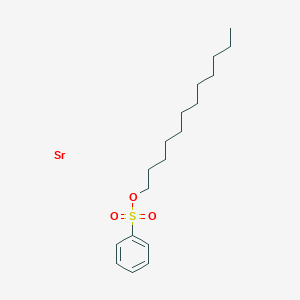
DODECYL BENZENESULFONATE STRONTIUM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DODECYL BENZENESULFONATE STRONTIUM is a chemical compound that belongs to the class of surfactants. Surfactants are compounds that lower the surface tension between two substances, such as a liquid and a gas or a liquid and a solid. This particular compound is known for its excellent wetting, dispersion, and decontamination properties, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of strontium dodecyl benzene sulfonate typically involves the reaction of strontium carbonate with dodecyl benzene sulfonic acid. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of strontium dodecyl benzene sulfonate often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process allows for efficient production and consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: DODECYL BENZENESULFONATE STRONTIUM can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. It can lead to the formation of sulfonic acid derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It can result in the formation of sulfonate salts.
Substitution: This reaction involves the replacement of one functional group with another. It can lead to the formation of different sulfonate derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various sulfonate salts and sulfonic acid derivatives, which have different properties and applications.
Aplicaciones Científicas De Investigación
DODECYL BENZENESULFONATE STRONTIUM has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to improve the solubility of reactants and products.
Biology: Employed in cell culture and molecular biology experiments to enhance the permeability of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants due to its excellent wetting and decontamination properties.
Mecanismo De Acción
The mechanism of action of strontium dodecyl benzene sulfonate involves its ability to reduce surface tension and form micelles. Micelles are spherical aggregates of surfactant molecules that can encapsulate hydrophobic substances, making them soluble in water. This property is particularly useful in applications such as drug delivery, where hydrophobic drugs need to be transported in aqueous environments.
Comparación Con Compuestos Similares
Sodium dodecyl benzene sulfonate: A widely used surfactant with similar properties but different cation.
Potassium dodecyl benzene sulfonate: Another surfactant with similar properties but different cation.
Calcium dodecyl benzene sulfonate: Similar surfactant with different cation and slightly different properties.
Uniqueness: DODECYL BENZENESULFONATE STRONTIUM is unique due to the presence of strontium, which can impart different properties compared to other cations. For example, strontium can enhance the thermal stability and mechanical strength of the compound, making it suitable for specific industrial applications where these properties are required.
Propiedades
InChI |
InChI=1S/C18H30O3S.Sr/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18;/h11-13,15-16H,2-10,14,17H2,1H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLDFKVHXADHPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1.[Sr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3SSr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923517 |
Source


|
| Record name | Dodecyl benzenesulfonate--strontium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12068-15-4 |
Source


|
| Record name | Dodecyl benzenesulfonate--strontium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
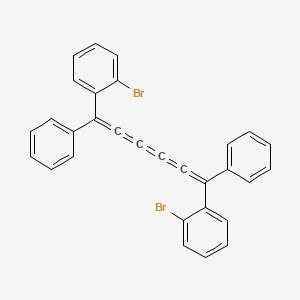
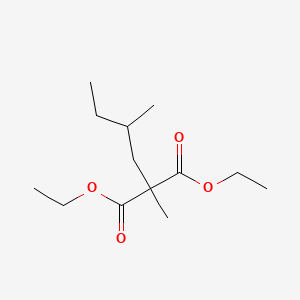
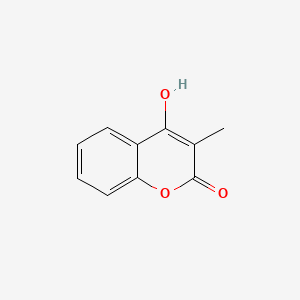
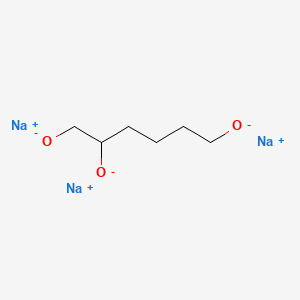
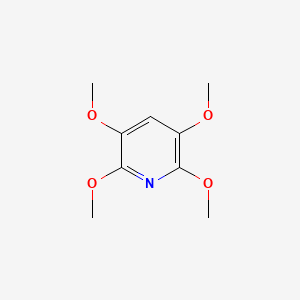
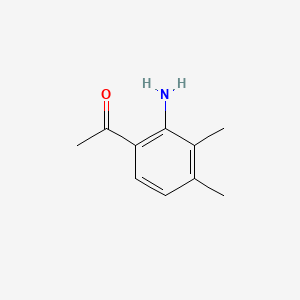
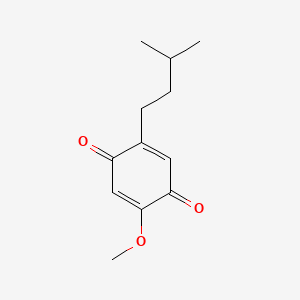
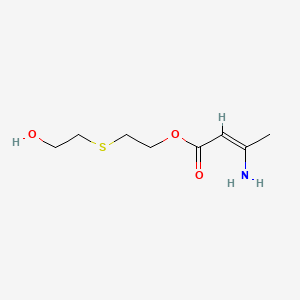
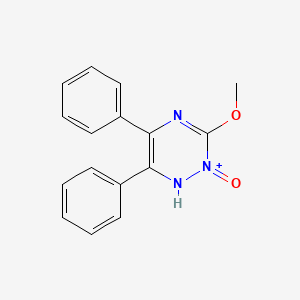
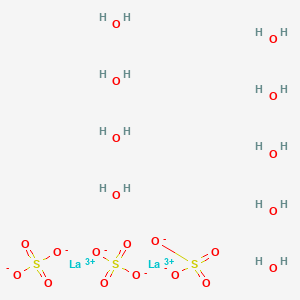
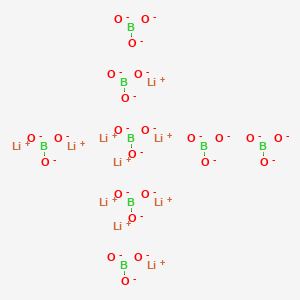
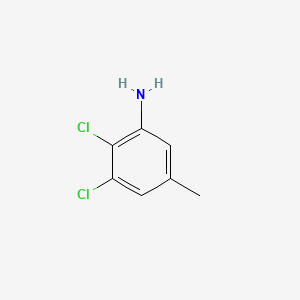
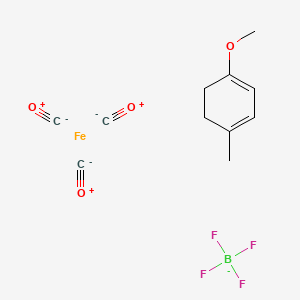
![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)
